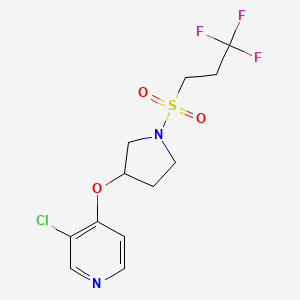

3-Chloro-4-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

This compound features a pyridine core substituted with a chlorine atom at position 3 and a pyrrolidine ring at position 2. The pyrrolidine is further functionalized with a sulfonyl group linked to a 3,3,3-trifluoropropyl chain. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated heterocycles are prevalent .

Properties

IUPAC Name |

3-chloro-4-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N2O3S/c13-10-7-17-4-1-11(10)21-9-2-5-18(8-9)22(19,20)6-3-12(14,15)16/h1,4,7,9H,2-3,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKHRJNZGNECRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-4-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine are currently unknown. This compound is a complex molecule that contains several functional groups, including a pyrrolidine ring, a trifluoropropyl group, and a chloropyridine group Each of these groups could potentially interact with different biological targets

Mode of Action

The mode of action of 3-Chloro-4-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is not well understood at this time. The compound’s interaction with its targets and any resulting changes would depend on the specific targets it binds to. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s binding affinity and selectivity for its targets.

Biological Activity

3-Chloro-4-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS Number: 2034393-62-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Chloro-4-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is with a molecular weight of 358.76 g/mol. The compound features a pyridine ring substituted with a chloro group and a pyrrolidine moiety linked through a sulfonyl group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClF₃N₂O₃S |

| Molecular Weight | 358.76 g/mol |

| CAS Number | 2034393-62-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the trifluoropropyl sulfonamide moiety may enhance binding affinity to various receptors and enzymes, potentially modulating their activity. The presence of the chlorinated pyridine structure suggests possible interactions with nucleophilic sites in target proteins.

Antimicrobial Activity

Studies have shown that compounds similar to 3-Chloro-4-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exhibit antimicrobial properties. For instance, derivatives with similar functional groups have demonstrated efficacy against Helicobacter pylori and other pathogenic bacteria. The mechanism often involves inhibition of bacterial urease activity, leading to reduced survival in acidic environments .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against human tumor cell lines have revealed that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. The structure-activity relationship (SAR) analysis indicates that modifications in the sulfonamide and pyridine components can significantly influence cytotoxic potency .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various pyridine derivatives on HeLa and MCF-7 cell lines. Compounds structurally related to 3-Chloro-4-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exhibited IC50 values ranging from 0.5 to 5 µM, indicating significant anticancer potential compared to standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives against H. pylori. The study found that certain derivatives showed comparable activity to metronidazole, highlighting their potential as alternative treatments for gastric infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Substituted Pyridines

(a) 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Structure : A pyridine ring with methoxy and pyrrolidin-1-yl groups at positions 2 and 6, respectively, and an acetyl group at position 3.

- Comparison : The absence of a sulfonyl group and trifluoropropyl chain reduces its polarity compared to the target compound. The acetyl group may increase reactivity in nucleophilic substitutions, unlike the stable ether linkage in the target .

(b) (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

- Structure : A fluorinated pyridine with a pyrrolidine ring bearing a bulky silyl-protected hydroxymethyl group.

- In contrast, the sulfonyl-trifluoropropyl group in the target compound offers both hydrophilicity and lipophilicity, balancing solubility and membrane permeability .

Sulfur-Containing Pyridine Derivatives

(a) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : A pyrazole-thioether hybrid with a trifluoromethyl group and chlorophenyl substituent.

- Comparison : The sulfanyl (S–) group is less oxidized than the sulfonyl (–SO2–) group in the target compound, reducing its hydrogen-bonding capacity. The trifluoromethyl group here enhances electron-withdrawing effects, similar to the target’s trifluoropropyl chain, which may improve metabolic stability .

(b) 3-(3-Chloro-4-fluorophenyl)-5-(pyridin-4-ylmethoxy)-[1,2,4]triazolo[4,3-a]pyridine

- Structure : A triazolo-pyridine derivative with chloro-fluorophenyl and pyridylmethoxy substituents.

- However, the lack of a pyrrolidine-sulfonyl moiety limits conformational flexibility compared to the target compound .

Halogenated Pyridine Analogs

(a) 2,5-Dichloro-4-iodo-3-methoxypyridine

- Structure : A trihalogenated pyridine with methoxy and iodo groups.

- Comparison : Multiple halogens increase molecular weight (MW: 344.4 g/mol) and lipophilicity, which may reduce aqueous solubility. The target compound’s trifluoropropyl-sulfonyl group likely improves solubility despite its higher MW .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Sulfonyl vs.

- Trifluoropropyl Chain: This moiety contributes to both hydrophobicity and electron-withdrawing effects, which may reduce oxidative metabolism compared to non-fluorinated chains .

- Pyrrolidine Flexibility : The pyrrolidine ring’s conformational flexibility could enable better adaptation to enzymatic pockets than rigid triazolo or pyrazole cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.